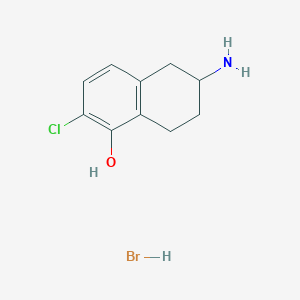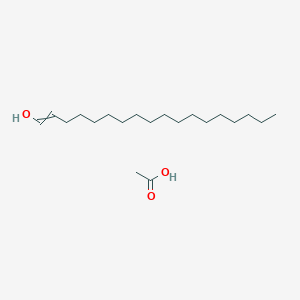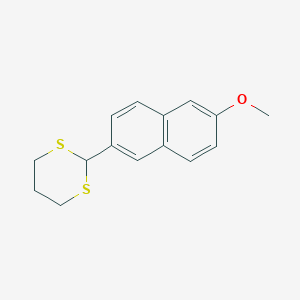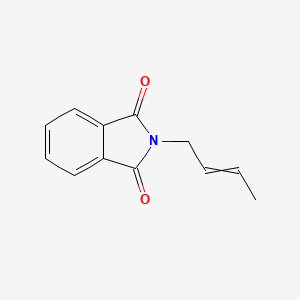
2-But-2-enylisoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-But-2-enylisoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines . One common method is the reaction of maleimides or maleic anhydride with styrenes, which forms two C–C bonds via consecutive activation of four C–H bonds . Another method involves the reaction of benzyne with N-substituted imidazoles to afford arylamines containing anthracene . The cobalt-catalyzed carbonylation of C(sp2)–H bonds with azodicarboxylate as the carbonyl source is also a documented method .
Industrial Production Methods: Industrial production of isoindole-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. For example, the benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yields isoindole-1,3-dione derivatives as the major product . This method avoids the use of metals, catalysts, and bases, making it more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 2-But-2-enylisoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution . The compound can participate in hexadehydro-Diels–Alder domino reactions, forming multifunctionalized isoindole-1,3-diones .
Common Reagents and Conditions: Common reagents used in these reactions include tetraynes, imidazole derivatives, and oxygen . The reactions are typically carried out under mild conditions, often in the absence of metals, catalysts, and bases .
Major Products: The major products formed from these reactions are multifunctionalized tricyclic isoindole-1,3-diones, which have multiple rings and complex structures . These products have broad potential for use in chemical production and clinical medicine .
Aplicaciones Científicas De Investigación
2-But-2-enylisoindole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antipsychotic agent due to its ability to modulate the dopamine receptor D3 . In medicine, it has shown potential in the treatment of Parkinson’s disease and Alzheimer’s disease by inhibiting β-amyloid protein aggregation . In industry, it is used in the production of herbicides, colorants, dyes, polymer additives, and photochromic materials .
Mecanismo De Acción
The mechanism of action of 2-But-2-enylisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it modulates the dopamine receptor D3, which suggests its potential application as an antipsychotic agent . Additionally, its inhibition of β-amyloid protein aggregation indicates its potential capacity in the treatment of Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-But-2-enylisoindole-1,3-dione include other isoindole-1,3-dione derivatives such as N-isoindoline-1,3-dione . These compounds share a common isoindoline nucleus and carbonyl groups at positions 1 and 3 .
Uniqueness: What sets this compound apart from other similar compounds is its unique structural features and its broad range of applications in various fields . Its ability to form multifunctionalized tricyclic isoindole-1,3-diones with complex structures makes it particularly valuable in chemical production and clinical medicine .
Propiedades
Número CAS |
67393-58-2 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
2-but-2-enylisoindole-1,3-dione |
InChI |
InChI=1S/C12H11NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h2-7H,8H2,1H3 |
Clave InChI |
PMUYLAJCELXRCO-UHFFFAOYSA-N |
SMILES canónico |
CC=CCN1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one](/img/structure/B14480704.png)
![7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one](/img/structure/B14480705.png)
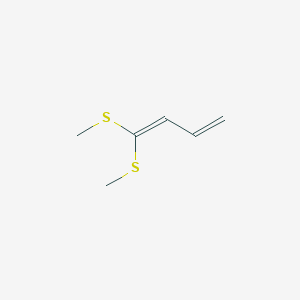
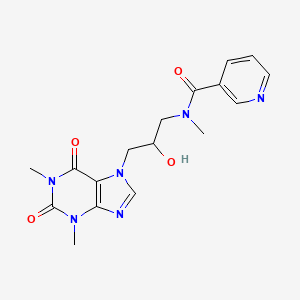
![3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14480725.png)
